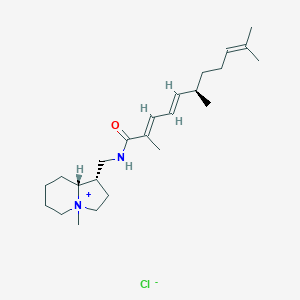
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole is a chemical compound that belongs to the class of isoxazole derivatives. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of neurotransmitters such as serotonin and dopamine. Additionally, this compound has been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole in lab experiments include its potential therapeutic applications, its ability to modulate the activity of neurotransmitters and inflammatory mediators, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its unknown toxicity profile, its potential for drug interactions, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole. These include further studies on its potential therapeutic applications, its mechanism of action, its toxicity profile, and its potential for drug interactions. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound and the exploration of its potential use in combination therapies.
Métodos De Síntesis
The synthesis of 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of ethyl 2-bromoacetate with potassium ethoxide to form ethyl 2-ethoxyacrylate. This intermediate is then reacted with thioacetamide and sodium ethoxide to form 4-methyl-5-(thiophen-2-yl)isoxazole-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with acetic anhydride and sodium acetate to form 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
166180-41-2 |
|---|---|
Nombre del producto |
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole |
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-ethoxy-4-methyl-5-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C10H11NO2S/c1-3-12-10-7(2)9(13-11-10)8-5-4-6-14-8/h4-6H,3H2,1-2H3 |
Clave InChI |
BFUYNMYQTQNGHQ-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=CC=CS2 |
SMILES canónico |
CCOC1=NOC(=C1C)C2=CC=CS2 |
Sinónimos |
Isoxazole, 3-ethoxy-4-methyl-5-(2-thienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



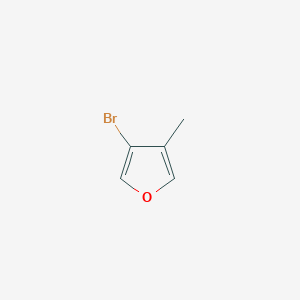
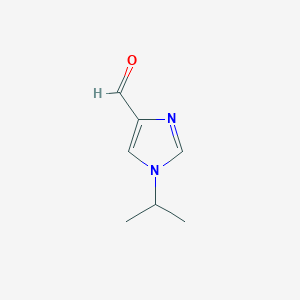
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)


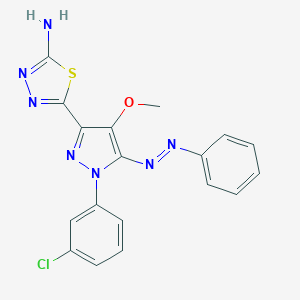
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B65965.png)

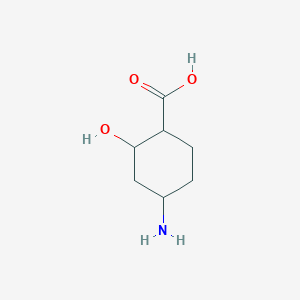

![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)

